Hydroxylamine, N-hydroxy-

Description

Academic Significance and Evolving Research Directions in N-Hydroxyamine Chemistry

The academic significance of N-hydroxyamines has expanded considerably in recent years. mdpi.com Historically, their chemistry was less explored compared to other nitrogen-containing functional groups. mdpi.com However, recent developments have highlighted their potential in a broad range of applications, prompting a renewed interest from the synthetic community. mdpi.com

Furthermore, N-hydroxylamines are being investigated for their biological activities. They have been identified as a promising class of radical scavengers with the potential to act as antibacterial agents by inhibiting essential enzymes like ribonucleotide reductase (RNR). acs.orgnih.gov This has opened new avenues for the development of novel antimicrobial drugs to combat the growing threat of antibiotic resistance. acs.orgnih.gov The ability of the N-hydroxyamine moiety to influence crucial drug-like properties such as lipophilicity and metabolic stability has also positioned it as a valuable bioisostere in medicinal chemistry. nih.gov

Fundamental Structural Features and Systemic Classification of N-Hydroxylamines

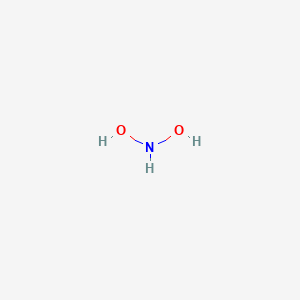

The fundamental structure of a hydroxylamine (B1172632) features a nitrogen atom bonded to a hydroxyl group (-OH) and two other substituents (hydrogen or organic groups). wikipedia.org The parent compound, hydroxylamine (NH₂OH), is a simple inorganic compound that can be considered a hybrid of ammonia (B1221849) and water. chemeurope.com

N-hydroxylamines are systematically classified based on the substitution pattern on the nitrogen atom. This classification is crucial as the nature of the substituents significantly influences the compound's reactivity and properties.

Primary N-hydroxylamines: These have one organic substituent attached to the nitrogen atom (R-NH-OH).

Secondary N-hydroxylamines: These possess two organic substituents on the nitrogen atom (R₂N-OH).

Tertiary N-hydroxylamines: In these compounds, the nitrogen atom is part of a more complex structure, or the term can refer to N,N,O-trisubstituted hydroxylamines (R₂N-OR'). nih.gov

The geometry at the nitrogen atom in hydroxylamines and their N-substituted derivatives is pyramidal, similar to amines. wikipedia.org The conformation of hydroxylamine itself places the N-O-H group anti to the lone pair of electrons on the nitrogen, which is thought to minimize lone pair-lone pair repulsions. wikipedia.org

The specific compound of focus, Hydroxylamine, N-hydroxy- , also known as dihydroxyamine, has the chemical formula H₃NO₂. nih.gov It is the N-hydroxy derivative of hydroxylamine.

Interactive Data Table: Properties of Hydroxylamine, N-hydroxy-

| Property | Value | Source |

| Molecular Formula | H₃NO₂ | nih.gov |

| Molecular Weight | 49.030 g/mol | nih.gov |

| IUPAC Name | azonous acid | nih.gov |

| CAS Number | 99711-79-2 | nih.gov |

| Synonyms | dihydroxyamine | nih.gov |

The reactivity of N-hydroxylamines is diverse. They can act as nucleophiles, with the nitrogen atom being the primary site of attack for electrophiles like alkylating agents. wikipedia.org They can also be oxidized to form nitrones or reduced to amines. wikipedia.org The presence of both a nucleophilic nitrogen and a potentially reactive hydroxyl group imparts a unique chemical character to these molecules, making them valuable intermediates in organic synthesis. For instance, their reaction with aldehydes and ketones to form oximes is a classic and useful transformation. wikipedia.org

Recent research has also shed light on the synthesis of various substituted hydroxylamines. Methods include the reduction of oximes and the oxidation of amines. mdpi.comwikipedia.org For example, the asymmetric reduction of oximes using nickel catalysis has been reported to produce N,O-disubstituted hydroxylamines in high yields and enantiomeric excess. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

99711-79-2 |

|---|---|

Molecular Formula |

H3NO2 |

Molecular Weight |

49.030 g/mol |

IUPAC Name |

azonous acid |

InChI |

InChI=1S/H3NO2/c2-1-3/h1-3H |

InChI Key |

AMEDKBHURXXSQO-UHFFFAOYSA-N |

Canonical SMILES |

N(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hydroxy Compounds and Their Diverse Derivatives

Direct Synthesis Approaches to N-Hydroxylamines

Direct methods for the synthesis of N-hydroxylamines form the foundation for accessing this important functional group. These approaches often involve the transformation of common organic precursors through reduction, hydrolysis, or derivatization.

Reductive Amination Pathways for N-Substituted Hydroxylamines

Reductive amination is a powerful and widely utilized strategy for the synthesis of amines, and its application extends to the formation of N-substituted hydroxylamines. iris-biotech.de This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a hydroxylamine (B1172632) derivative to form an N-hydroxyimine (oxime) or a related intermediate, which is then reduced to the corresponding hydroxylamine. iris-biotech.de The process is a cornerstone for creating N,O-disubstituted and trisubstituted hydroxylamines. nih.gov

Recent advancements have expanded the scope of this reaction. For instance, an iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has been developed. rsc.org In this protocol, the nitro compound is first reduced in situ to the corresponding amino/hydroxylamino source, which then reacts with the carbonyl compound to yield the secondary amine product. rsc.org A mechanistically novel approach involves the reductive amination of the C-C σ-bond of carbonyls, proceeding through a ketonitrone intermediate that can be selectively reduced to an N,N-disubstituted hydroxylamine under catalyst control. nih.gov Furthermore, reductive amination procedures utilizing O-monosubstituted hydroxylamines are recognized as a potent strategy for synthesizing N,O-disubstituted hydroxylamines. nih.gov

Conversion of Nitro Compounds to N-Aryl-N-hydroxy Carbamates

The partial reduction of nitro compounds, particularly nitroarenes, provides an economical route to N-aryl hydroxylamines. thieme-connect.de However, traditional methods often suffer from overreduction to the corresponding amine and difficulties in product isolation. thieme-connect.de A highly efficient, modern two-step procedure circumvents these issues by first performing a zinc-mediated reduction of nitroarenes in the presence of a chloroformate. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org This reaction, conducted in a THF-water mixture, traps the intermediate N-aryl hydroxylamine as an N,O-bisprotected derivative, preventing overreduction and leading to good yields (34–81%). organic-chemistry.orgthieme-connect.com

Table 1: Synthesis of N-Aryl-N-hydroxy Carbamates from Nitroarenes This table presents a selection of N-aryl-N-hydroxy carbamates synthesized via a two-step zinc-mediated reduction/solvolysis procedure. Data sourced from Porzelle, A., et al. (2009). thieme-connect.dethieme-connect.com

| Nitroarene Precursor | Chloroformate Reagent | Final N-Aryl-N-hydroxy Carbamate (B1207046) Product | Overall Yield |

| Nitrobenzene | Benzyl (B1604629) chloroformate | N-Hydroxy-N-phenylcarbamic acid benzyl ester | 75% |

| 1-Methyl-4-nitrobenzene | Benzyl chloroformate | N-Hydroxy-N-(p-tolyl)carbamic acid benzyl ester | 72% |

| 1-Nitro-4-(trifluoromethyl)benzene | Methyl chloroformate | N-Hydroxy-N-(4-(trifluoromethyl)phenyl)carbamic acid methyl ester | 65% |

| 4-Iodonitrobenzene | Methyl chloroformate | N-(4-Iodophenyl)-N-hydroxycarbamic acid methyl ester | 71% |

Hydrolysis of N-Substituted Oximes, Hydroxamic Acids, and Nitrones

The hydrolysis of various nitrogen-containing functional groups is a common and straightforward method for liberating N-substituted hydroxylamines. wikipedia.orgwiley.com

Nitrones : Nitrones readily undergo hydrolysis, typically under acidic conditions, to yield an N-substituted hydroxylamine and the corresponding aldehyde or ketone. wikipedia.orgresearchgate.net

Oximes : The hydrolysis of N-substituted oximes is another effective route. wikipedia.orgwiley.com The process can be catalyzed by acid, and in some specialized setups, it has been integrated with electrodialysis to facilitate the separation and preparation of hydroxylamine salts like hydroxylamine sulfate. google.comrsc.org

Hydroxamic Acids : The conversion of hydroxamic acids to hydroxylamines is frequently used as a final step in a synthetic sequence. wiley.com This hydrolysis can be performed under either acidic or basic catalysis. wiley.comacs.org However, the cleavage often requires harsh conditions, such as prolonged heating at high temperatures in strong acid, which can lead to decomposition. acs.org The rate of this hydrolysis can be significantly increased by the addition of metal ions, such as Fe(III), which catalyze the reaction and allow it to proceed at lower temperatures. acs.orgacs.org

Alkylation and Acylation Strategies for N- and O-Derivatization

The derivatization of the hydroxylamine core through alkylation and acylation is crucial for synthesizing a wide array of derivatives. These reactions can be directed to either the nitrogen or the oxygen atom, with selectivity often posing a significant challenge.

N-Alkylation and Acylation: Alkylation of hydroxylamines typically proceeds at the more nucleophilic nitrogen atom. wikipedia.org A major challenge in this process is preventing over-alkylation, as the initial monoalkylation product can react further to form dialkylated species. wikipedia.orgmdpi.com Acylation of N-alkylhydroxylamines can also result in mixtures of N- and O-acylated products due to the comparable nucleophilicity of the two heteroatoms. wiley.com

O-Alkylation and Acylation: Selective O-alkylation or O-acylation requires specific strategies to enhance the nucleophilicity of the oxygen atom or to employ O-selective reagents. For O-alkylation, the hydroxyl group must first be deprotonated using a strong base, such as sodium hydride (NaH), to form the more reactive alkoxide intermediate. wikipedia.org Alternative methods for preparing O-substituted hydroxylamines include the O-alkylation of a protected precursor like tert-butyl N-hydroxycarbamate with alkyl methanesulfonates, followed by deprotection. organic-chemistry.org Palladium-catalyzed O-arylation of ethyl acetohydroximate serves as an effective method for accessing O-arylhydroxylamines. organic-chemistry.org

In a targeted synthesis of specific derivatives, N-hydroxyphthalimide can be acylated with chloroacetyl chloride, and the resulting intermediate can then be reacted with various primary amines to yield 1,3-dioxoisoindolin-2-yl acetate (B1210297) derivatives. chemmethod.comchemmethod.com

Table 2: Selected Derivatization Strategies for Hydroxylamines

| Reaction Type | Reagent/Catalyst | Target | Key Feature | Reference |

| O-Alkylation | NaH, R'-X | O-Substituted Hydroxylamine | Requires strong base for deprotonation. | wikipedia.org |

| O-Arylation | Pd-catalyst, Aryl Halides | O-Arylhydroxylamine | Utilizes an hydroxylamine equivalent. | organic-chemistry.org |

| Acylation | Chloroacetyl chloride, Amines | N-Hydroxyphthalimide Derivatives | Multi-step synthesis via an acylated intermediate. | chemmethod.comchemmethod.com |

Stereoselective and Enantioselective Synthesis of N-Hydroxy Amino Acids

The synthesis of N-hydroxy amino acids with specific stereochemistry is of great interest due to their potential as building blocks for bioactive peptides and enzyme inhibitors. google.commdpi.com Achieving high stereoselectivity requires carefully designed synthetic routes that control the formation of chiral centers.

One established method involves the conversion of an α-amino acid amide into a Schiff base by reacting it with an aromatic aldehyde. google.com This Schiff base is then oxidized to form an oxaziridine, which is subsequently converted into the corresponding N-hydroxy-α-amino acid derivative. A significant advantage of this pathway is that it proceeds without racemization at the α-carbon, thus preserving the stereochemical integrity of the starting material. google.com

More recent developments focus on catalytic asymmetric methods. An unprecedented enantioselective cyanation of ketonitrones has been reported, enabled by the use of a bifunctional cyanating reagent, Me₂(CH₂Cl)SiCN. nih.gov This approach provides facile access to optically active N-hydroxyl-α-amino nitriles, which are valuable precursors for the synthesis of enantiomerically enriched N-hydroxy α-amino acids. nih.gov These methods highlight the potential for creating complex, tetrasubstituted N-hydroxy tertiary amines and their derivatives with high enantioselectivity. nih.gov

Targeted Synthesis of Specific N-Hydroxy Derivatives

The versatility of the N-hydroxy functionality allows for its incorporation into a diverse range of complex molecules and reagents. Targeted syntheses are often developed to access specific classes of derivatives with unique reactivity or biological applications.

For example, N-aryl-N-hydroxy carbamates, synthesized via the reduction of nitroarenes, have been successfully employed as substrates in palladium-catalyzed aza-Heck cyclization reactions. nih.gov This strategy allows for the construction of indoline (B122111) heterocycles bearing allylic unsaturation, demonstrating the utility of N-hydroxy compounds as precursors to important nitrogen-containing ring systems. nih.gov

In another application, novel N-alkyl-hydroxylamine reagents have been designed and synthesized for use in iron-catalyzed aminative difunctionalization reactions of alkenes. ethz.ch These reagents enable the direct installation of medicinally relevant amine groups, such as methylamine (B109427) or morpholine, onto alkene scaffolds to produce unprotected secondary and tertiary 2-chloro-N-alkylamines. ethz.ch

Furthermore, N-substituted hydroxylamines in the form of aroyloxy- or acyloxycarbamates have been used as versatile amino sources in iridium-catalyzed C–H amidation reactions, providing a direct route to N-substituted arylamines under mild conditions. acs.org Researchers have also synthesized specific derivatives of N-hydroxyphthalimide, such as thiourea (B124793) derivatives, by reacting an acylated N-hydroxyphthalimide intermediate with potassium thiocyanate (B1210189) and various amines. chemmethod.comchemmethod.com

N-Hydroxycarbamates

N-Aryl-N-hydroxycarbamates are valuable synthetic intermediates. A notable advancement in their synthesis is a two-step protocol starting from nitroarenes. This method circumvents the challenges associated with the direct reduction of nitroarenes, such as over-reduction and isolation difficulties. thieme-connect.de

An alternative, more traditional approach involves the reaction of hydroxylamine with alkyl chloroformates in an alkaline medium. rsc.orgscispace.com This reaction can lead to a mixture of N-, N,O-di-, and N,N,O-tri-alkoxycarbonyl-hydroxylamines depending on the reaction conditions and stoichiometry. rsc.orgscispace.com For instance, reacting hydroxylamine hydrochloride with ethyl chloroformate can yield hydroxyurethane. rsc.orgscispace.com Similarly, N-phenylhydroxylamine reacts with one equivalent of ethyl chloroformate to produce N-hydroxy-N-phenylurethane. rsc.orgscispace.com

Table 1: Synthesis of N-Aryl-N-hydroxycarbamates via Zinc-Mediated Reduction

| Starting Nitroarene | Chloroformate | Yield of Bisprotected Intermediate (%) | Final N-Hydroxycarbamate Yield (%) |

| Nitrobenzene | Methyl Chloroformate | 75 | 95 |

| 4-Chloronitrobenzene | Ethyl Chloroformate | 81 | 97 |

| 2-Methylnitrobenzene | Benzyl Chloroformate | 68 | 92 |

N-Hydroxyamidoximes and Related Amidines

N-Hydroxyamidoximes, also known as amidoximes, are a class of compounds with significant chemical and biological interest. One effective synthetic route involves the reaction of thioamides with hydroxylamine. For example, the synthesis of the N-hydroxyamidine (amidoxime) of a vancomycin (B549263) aglycon residue was achieved by reacting the corresponding thioamide with hydroxylamine. nih.gov The reaction is promoted by silver(I) salts, with silver acetate (AgOAc) in methanol (B129727) proving to be modestly effective. nih.gov However, more reactive silver salts can lead to undesired side reactions, such as cleavage of the thioamide. To suppress these side reactions, conducting the reaction in less polar, aprotic solvents is beneficial, leading to the isolation of the desired N-hydroxyamidoxime in excellent yields. nih.gov

Another general method for the synthesis of N-hydroxyamidoximes involves the reaction of di-(benzotriazol-1-yl)imines with hydroxylamine in the presence of triethylamine, which affords the products in moderate to high yields. researchgate.net Furthermore, a synthetic strategy for para-substituted N,N'-dihydroxybenzamidines starts from hydroxamic acid chlorides. These precursors undergo dehydrohalogenation to form nitrile oxides, which then react with O-substituted hydroxylamines to yield the target N,N'-dihydroxybenzamidines. researchgate.net

Table 2: Synthesis of N-Hydroxyamidoximes

| Starting Material | Reagents | Solvent | Yield (%) |

| Vancomycin Residue 4 Thioamide | Hydroxylamine, AgOAc | Methanol | Modest |

| Vancomycin Residue 4 Thioamide | Hydroxylamine, Ag(I) salt | Aprotic Solvent | Excellent |

| Di-(benzotriazol-1-yl)imines | Hydroxylamine, Triethylamine | Not specified | Moderate to High |

| Hydroxamic acid chlorides | 1. Base (for dehydrohalogenation) 2. O-substituted hydroxylamine | Not specified | Not specified |

N-Hydroxy-Substituted Heterocycles

The synthesis of heterocycles bearing an N-hydroxy substituent is of great importance due to their prevalence in biologically active molecules. nih.gov A simple and efficient protocol for constructing a variety of N-hydroxy-substituted saturated heterocycles, such as piperazines, piperidines, and pyrrolidines, has been developed. rsc.orgrsc.org This method relies on the intramolecular reductive cyclization of diketoximes using sodium cyanoborohydride. rsc.orgrsc.org For instance, when substituted N-aryl-N,N-diphenacylamine dioximes are treated with sodium cyanoborohydride, they undergo intramolecular cyclization to furnish 1-hydroxy-2,4,6-triarylpiperazines in excellent yields (often above 80%) within a short reaction time of 15–30 minutes. rsc.org

Another approach to N-hydroxy heterocycles involves the condensation of N-(benzyloxy)urea with various dicarbonyl compounds under acidic conditions. oup.com For example, the reaction of N-(benzyloxy)urea with 2,4-pentanedione gives 1-benzyloxy-4,6-dimethyl-2(1H)-pyrimidinone. oup.com The benzyloxy protecting group can then be removed by hydrogenation or treatment with 30% hydrobromic acid in acetic acid to yield the corresponding 1-hydroxy-2(1H)-pyrimidinone. oup.com Similarly, 1-benzyloxy-2(1H)-pyrazinones can be synthesized and subsequently deprotected to afford 1-hydroxy-2(1H)-pyrazinones. oup.com Gold-catalyzed intermolecular addition of hydroxybenzotriazole (B1436442) derivatives to alkynes represents another modern approach, yielding vinyl ethers that can undergo a 3,3-sigmatropic rearrangement to produce highly functionalized benzotriazoles. acs.org

Table 3: Synthesis of N-Hydroxy Heterocycles via Reductive Cyclization

| Diketoxime Precursor | Heterocycle Formed | Yield (%) |

| N-Aryl-N,N-diphenacylamine dioxime | 1-Hydroxy-2,4,6-triarylpiperazine | >80 |

| Substituted piperidine (B6355638) diketoxime | N-Hydroxypiperidine | High |

| Substituted pyrrolidine (B122466) diketoxime | N-Hydroxypyrrolidine | High |

Hydroxamic Acid Derivatives

Hydroxamic acids are a prominent class of compounds, particularly in medicinal chemistry, due to their metal-chelating properties. nih.govacs.orgresearchgate.net The most common synthetic strategies involve the acylation of hydroxylamine or its derivatives. acs.orgnih.gov

A widely used method is the coupling of a carboxylic acid with hydroxylamine. nih.gov The carboxylic acid is typically activated in situ. For example, cyanuric chloride can be used to activate carboxylic acids, which then react with hydroxylamine to form the corresponding hydroxamic acids in excellent yields. nih.gov Another approach involves the reaction of esters with hydroxylamine. nih.gov Often, a strong base like sodium methoxide (B1231860) is used to generate free hydroxylamine in situ from hydroxylamine hydrochloride. nih.gov

A more recent and versatile method utilizes blocked (masked) O-substituted isocyanates. acs.org This strategy allows for the direct conversion of unactivated carboxylic acids to hydroxamic acid derivatives. The use of bench-stable electrophilic reagents as the hydroxylamine source offers broad functional group tolerance. acs.org This methodology has been successfully applied to the synthesis of derivatives of known drugs like vorinostat (B1683920) and belinostat. acs.org

The use of protected hydroxylamines is also a common strategy to achieve high yields and avoid side products. acs.org Various O-protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (THPONH₂) and O-tritylhydroxylamine, are employed. nih.gov The protecting group is then removed in a final step under appropriate conditions (e.g., acidic hydrolysis for THP and mild acid for trityl) to reveal the hydroxamic acid. nih.gov

Table 4: Common Methods for Hydroxamic Acid Synthesis

| Starting Material | Reagent(s) | Key Features |

| Carboxylic Acid | Hydroxylamine, Coupling Agent (e.g., Cyanuric Chloride, DCC) | Mild conditions, good yields. |

| Ester | Hydroxylamine Hydrochloride, Base (e.g., NaOMe) | In situ generation of hydroxylamine. |

| Carboxylic Acid | Blocked O-Isocyanate | Broad functional group tolerance, uses bench-stable reagents. |

| Carboxylic Acid | Protected Hydroxylamine (e.g., THPONH₂), Coupling Agent | High yields, avoids side products, requires final deprotection step. |

Multifunctional Hydroxylamines

Recent advancements have led to the development of novel methods for synthesizing multifunctional hydroxylamines (MFHAs), which are versatile building blocks for complex nitrogen-containing molecules. chemrxiv.orgresearchgate.netchemrxiv.org A powerful, catalyst-free approach is the direct halo-hydroxylamination of olefins. chemrxiv.orgresearchgate.netchemrxiv.org

In this process, anomeric amides, such as N-halogenated O-activated hydroxylamines, react directly with alkenes without the need for any catalyst or additive. chemrxiv.orgresearchgate.netchemrxiv.org This reaction results in the 1,2-difunctionalization of the carbon-carbon double bond, yielding N-haloalkyl O-activated hydroxylamines. chemrxiv.org These MFHAs contain both an alkyl halide and an O-activated hydroxylamine moiety, making them highly valuable for subsequent transformations. chemrxiv.orgresearchgate.net

This methodology is applicable to a wide range of alkenes, including activated and unactivated cyclic and acyclic olefins, dienes, and enynes, and proceeds with excellent atom economy. chemrxiv.orgresearchgate.net The resulting MFHAs serve as convenient electrophilic aminating reagents for the synthesis of structurally complex N-unprotected secondary amines and N-heterocycles. chemrxiv.orgresearchgate.netchemrxiv.org The mild reaction conditions ensure tolerance of various functional groups. chemrxiv.org

Table 5: Catalyst-Free Synthesis of Multifunctional Hydroxylamines

| Olefin Type | Reagent | Product Type | Key Advantage |

| Activated Alkenes | N-Halogenated O-activated hydroxylamine | N-Haloalkyl O-activated hydroxylamine | Catalyst-free, excellent atom economy |

| Unactivated Alkenes | N-Halogenated O-activated hydroxylamine | N-Haloalkyl O-activated hydroxylamine | Broad substrate scope |

| Dienes and Enynes | N-Halogenated O-activated hydroxylamine | Difunctionalized hydroxylamine derivative | High versatility for complex synthesis |

Protecting Group Strategies in N-Hydroxylamine Synthesis

Protecting group chemistry is crucial in the synthesis of N-hydroxy compounds to control the reactivity of the hydroxylamine moiety and to achieve selectivity in complex molecules. rsc.org The choice of protecting group depends on the stability required during the synthetic sequence and the conditions needed for its removal. wiley.com

Commonly used protecting groups for the hydroxyl group of hydroxylamines include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used to protect the nitrogen atom of hydroxylamine, forming N-Boc-hydroxylamine. wiley.com It is stable under basic conditions and easily removed with acid. wiley.com N,N'-Di-tert-butoxycarbonylhydroxylamine has also been reported for the synthesis of alkoxyamine derivatives. iris-biotech.de

Trityl (Tr): The O-trityl group is valuable because it can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which are compatible with many other functional groups. nih.gov

Tetrahydropyranyl (THP): The O-THP group is stable under basic conditions, making it suitable for reactions involving strong bases. nih.gov It is typically removed with aqueous acid. nih.gov

Silyl Ethers: Silyl groups like tert-butyldimethylsilyl (TBDMS) can be used to protect the hydroxyl group. nih.gov They are generally removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Benzyl (Bn): The O-benzyl group is another common protecting group, often removed by catalytic hydrogenation. oup.com

Nitrone Formation: Enantiopure N-hydroxy-α-amino acids can be protected as N-benzylidene nitrones. rsc.org This strategy is compatible with standard Fmoc-based solid-phase peptide synthesis, and the nitrone can be deprotected to afford N-terminal peptide hydroxylamines. rsc.org

Table 6: Common Protecting Groups for N-Hydroxylamines

| Protecting Group | Abbreviation | Common Precursor | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) | Acidic conditions (e.g., TFA) | Stable to base, widely used. wiley.com |

| Trityl | Tr | Trityl chloride | Mild acidic conditions (e.g., TFA). nih.gov | Facile removal. nih.gov |

| Tetrahydropyranyl | THP | Dihydropyran | Acidic hydrolysis (e.g., HCl). nih.gov | Stable to base. nih.gov |

| Silyl Ethers | TBDMS, etc. | Silyl chlorides | Fluoride ions (e.g., TBAF). nih.gov | Orthogonal to many other groups. |

| Benzyl | Bn | Benzyl bromide/chloride | Catalytic Hydrogenation | Stable to many reagents. oup.com |

| Benzylidene Nitrone | - | Benzaldehyde (B42025) | Mild hydrolysis | Used for N-hydroxyamino acids. rsc.org |

Elucidation of Reaction Mechanisms and Transformative Pathways Involving N Hydroxy Species

Nucleophilic and Electrophilic Reactivity Profiles of N-Hydroxylamines

N-Hydroxylamines exhibit a fascinating dual reactivity, capable of acting as both nucleophiles and electrophiles depending on the reaction partner and conditions. This ambident nature is central to their synthetic utility.

As nucleophiles, hydroxylamines present two potential sites of attack: the nitrogen and the oxygen atom. This behavior is a classic example of the α-effect, where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center enhances reactivity. wiley.comsioc.ac.cn The choice between N- and O-nucleophilicity is often dictated by the principle of hard and soft acids and bases (HSAB). The oxygen atom, being a "harder" nucleophilic center, preferentially reacts with "hard" electrophiles like phosphate (B84403) esters. wiley.comrsc.org Conversely, the "softer" nitrogen atom is readily alkylated by softer electrophiles. wiley.comrsc.org For instance, in transition-metal-catalyzed allylic substitutions, attaching an electron-withdrawing group to the hydroxylamine's nitrogen atom enhances the acidity of the oxygen's proton and diminishes the nitrogen's nucleophilicity, thereby favoring O-allylated products. frontiersin.org

Table 1: Nucleophilic vs. Electrophilic Reactivity of Hydroxylamine (B1172632) Derivatives

| Reactivity Type | Hydroxylamine Species | Reacting Partner (Electrophile/Nucleophile) | Primary Product | Ref. |

| Nucleophilic (O-attack) | NH₂OH | Phosphate Esters (Hard Electrophile) | O-Phosphorylated Hydroxylamine | rsc.org |

| Nucleophilic (N-attack) | NH₂OH | Alkyl Halides (Soft Electrophile) | N-Alkylated Hydroxylamine | wiley.com |

| Electrophilic | O-Acyl-Hydroxylamine Esters | Organometallic Reagents (Nucleophile) | Amines | sonar.chrsc.org |

| Electrophilic | PONT (PivONH₃OTf) | Arenes, Alkenes (Nucleophiles) | Unprotected Aminated Products | acs.orgwikipedia.org |

Oxidation and Reduction Mechanisms

The oxidation of N,N-disubstituted hydroxylamines is a fundamental method for the synthesis of nitrones, which are valuable 1,3-dipoles in organic synthesis. rsc.org This transformation involves the removal of two hydrogen atoms, one from the nitrogen and one from the α-carbon. A variety of oxidizing agents have been employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and regioselectivity.

Commonly used oxidants include mercuric oxide (HgO) and manganese dioxide (MnO₂). rsc.orgresearchgate.net While effective, the toxicity of mercury-based reagents has driven the search for alternatives. researchgate.net Manganese dioxide is considered a milder and less toxic option, demonstrating a comparable level of regioselectivity to HgO. researchgate.net More recently, hypervalent iodine compounds, particularly 2-iodoxybenzoic acid (IBX), have emerged as highly efficient and user-friendly reagents for this oxidation. chemrxiv.orgoup.comresearchgate.netpolimi.it IBX often provides high yields and can exhibit superior regioselectivity in the oxidation of unsymmetrical hydroxylamines, preferentially forming aldonitrones over ketonitrones. chemrxiv.orgoup.com The mechanism with IBX is proposed to involve an initial coordination between the hydroxylamine's nitrogen and the iodine atom of the reagent. researchgate.netpolimi.it Additionally, enzymatic systems, such as flavin-containing monooxygenase found in liver microsomes, can catalyze the N-oxidation of certain hydroxylamines to stable nitrones. acs.org

Table 2: Comparison of Oxidizing Agents for Nitrone Synthesis from N,N-Disubstituted Hydroxylamines

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages/Limitations | Ref. |

| Mercuric Oxide (HgO) | Aqueous solution | General and effective | Highly toxic | rsc.org |

| Manganese Dioxide (MnO₂) | Dichloromethane, room temp. | Mild, less toxic than HgO, good regioselectivity | --- | researchgate.net |

| 2-Iodoxybenzoic acid (IBX) | DMSO or other organic solvents | High efficiency, excellent regioselectivity for aldonitrones, user-friendly | --- | chemrxiv.orgoup.com |

| Flavin-containing monooxygenase | Biological (microsomes), NADPH-dependent | Enzymatic, highly specific | Substrate-dependent | acs.org |

The reduction of oximes presents a direct route to hydroxylamines, but it is a challenging transformation due to the thermodynamic favorability of over-reduction to the corresponding primary amine. Current time information in Birmingham, GB.nih.govchemrxiv.org The key to achieving selectivity lies in the careful choice of catalyst and reaction conditions.

Heterogeneous catalysis is a widely studied approach. The outcome of the hydrogenation is highly dependent on the metal catalyst and the acidity of the medium. Current time information in Birmingham, GB. For instance, in the hydrogenation of 2-indanone (B58226) oxime under acidic conditions, a Platinum-on-carbon (Pt/C) catalyst selectively yields the hydroxylamine, whereas a Palladium-on-carbon (Pd/C) catalyst leads to the amine. Current time information in Birmingham, GB. This difference is attributed to the reaction mechanism: on Pt/C, hydrogenation of the C=N bond of the protonated oxime occurs first, while on Pd/C, hydrogenolysis of the N-O bond is the initial step. Current time information in Birmingham, GB. Other catalytic systems, such as Ni-Co phyllosilicates, have also shown high selectivity for hydroxylamine formation. Current time information in Birmingham, GB.

Homogeneous catalysts, particularly iridium complexes, have been developed for the highly chemoselective and even enantioselective hydrogenation of oximes to chiral hydroxylamines. nih.gov These reactions often require a Brønsted acid co-catalyst, such as methanesulfonic acid, which activates the oxime substrate by protonation. nih.gov Mechanistic studies using Density Functional Theory (DFT) suggest that the catalytic cycle involves dihydrogen activation and a subsequent hydride transfer step, which is the chirality-determining step.

Table 3: Catalytic Systems for Selective Hydrogenation of Oximes to Hydroxylamines

| Catalyst System | Conditions | Selectivity Mechanism | Key Findings | Ref. |

| 5% Pt/C | Acidic (H₂SO₄/AcOH), H₂ (3 atm) | C=N bond hydrogenation favored over N-O bond cleavage | Yields hydroxylamine (54% for 2-indanone oxime) | Current time information in Birmingham, GB. |

| 5% Pd/C | Acidic (H₂SO₄/AcOH), H₂ (3 atm) | N-O bond hydrogenolysis favored | Yields primary amine (94% for 2-indanone oxime) | Current time information in Birmingham, GB. |

| Ni-Co phyllosilicate | H₂ (20 atm), 80 °C | Not fully elucidated | High yields (96-99%) of hydroxylamines without acid additives | Current time information in Birmingham, GB. |

| [Cp*Ir(C,N)] complexes / MsOH | Homogeneous, room temp. | Acid-assisted ionic hydrogenation | High chemoselectivity for hydroxylamine; avoids N-O bond cleavage | nih.gov |

N-Oxidation Processes Leading to Nitrones

Intramolecular Rearrangement Reactions (e.g., Lossen-type)

N-Hydroxy compounds, particularly activated derivatives, are susceptible to intramolecular rearrangements, with the Lossen rearrangement being a prominent example. This reaction traditionally involves the conversion of a hydroxamic acid derivative—typically an O-acyl, O-sulfonyl, or O-phosphoryl ester—into an isocyanate upon treatment with a base or heat. The resulting isocyanate is a versatile intermediate that can be trapped with water to yield a primary amine and carbon dioxide, or with an amine to form a urea.

The mechanism begins with the deprotonation of the N-hydroxy group by a base, forming an anion. This is followed by a spontaneous rearrangement where the R group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of the leaving group (e.g., a carboxylate or sulfonate anion) to produce the isocyanate intermediate.

This type of rearrangement is not limited to acyclic hydroxamic acids. Sulfonic esters of N-hydroxyimides, derived from amino acids like aspartic or glutamic acid, undergo a Lossen-type rearrangement when treated with primary or secondary amines, generating an isocyanate that is subsequently trapped. In some cases, enzyme-induced Lossen-type rearrangements of N-hydroxyimide sulfonates have been proposed as a mechanism for the irreversible inhibition of serine proteases.

Hydroamination Reactions of Alkenes and Alkynes with Hydroxylamines

The addition of the N-H bond of a hydroxylamine across a carbon-carbon multiple bond is a powerful, atom-economical method for synthesizing substituted hydroxylamines and their derivatives. hydrogenlink.com A significant pathway for this transformation is the Cope-type hydroamination, which is a metal-free, concerted pericyclic reaction. This process is the microscopic reverse of the well-known Cope elimination and proceeds through a five-membered cyclic transition state.

Intermolecular Cope-type hydroaminations can be achieved by heating alkenes or alkynes with aqueous hydroxylamine. Alkynes generally react more readily than alkenes, affording oximes in good yields with Markovnikov selectivity. The reaction with strained alkenes also proceeds efficiently to give N-alkylhydroxylamines, while unstrained alkenes are more challenging substrates. Theoretical studies support a concerted hydroamination process followed by a crucial proton transfer step.

In addition to metal-free methods, metal-catalyzed hydroamination reactions have also been developed. For example, a sequential catalysis system involving zirconium (for hydroboration) and copper (for electrophilic amination) can achieve the formal anti-Markovnikov hydroamination of terminal aryl alkynes. Another approach utilizes a copper hydride (CuH) catalyst, where the alkyne inserts into the Cu-H bond to form a vinylcopper intermediate. This intermediate can then react with an electrophilic hydroxylamine derivative (like an O-benzoyl hydroxylamine) to yield an enamine, representing a direct hydroamination pathway.

Hydrogen Atom Transfer (HAT) Processes Mediated by N-Hydroxyl Radicals

N-Hydroxy compounds, particularly N-hydroxyimides like N-hydroxyphthalimide (NHPI), are renowned precursors for N-oxyl radicals, which are highly effective mediators of hydrogen atom transfer (HAT) reactions. rsc.org The N-oxyl radical, such as the phthalimide (B116566) N-oxyl radical (PINO), is generated from its N-hydroxy precursor through oxidation, often initiated by a metal or non-metal co-catalyst in the presence of an oxidant like molecular oxygen. rsc.org

Once formed, the N-oxyl radical is a potent hydrogen abstractor. The catalytic cycle typically involves the PINO radical abstracting a hydrogen atom from a C-H bond of an organic substrate, regenerating NHPI and forming a carbon-centered radical. This carbon radical can then engage in various subsequent reactions, such as reacting with O₂ to form a peroxyl radical, which in turn abstracts a hydrogen from another molecule of NHPI to continue the radical chain. rsc.org

The reactivity and selectivity of these N-oxyl radicals in HAT processes are influenced by enthalpic factors (related to bond dissociation energies) and polar effects. chemrxiv.org For example, the quinolinimide-N-oxyl radical (QINO) exhibits significantly higher HAT rate constants than PINO due to favorable enthalpic and polar effects stemming from the heteroaromatic ring. chemrxiv.org The efficiency of these HAT processes has been harnessed for the selective oxidation and functionalization of a vast range of substrates with strong C-H bonds, including alkanes, alcohols, and ethers, making it a cornerstone of modern radical chemistry. oup.com

Reactions with Carbonyl Compounds for Oxime Formation

The reaction between hydroxylamine and carbonyl compounds, such as aldehydes and ketones, to yield oximes is a cornerstone of organic synthesis. scribd.com This condensation reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of hydroxylamine, exhibiting enhanced nucleophilicity due to the adjacent oxygen atom (a phenomenon known as the α-effect), attacks the electrophilic carbonyl carbon. ic.ac.ukchemtube3d.com This initial attack forms a tetrahedral intermediate. ic.ac.uk

The rate and yield of oxime formation are influenced by several factors, including the pH of the reaction medium, reactant concentrations, and temperature. While acidic conditions are generally favorable, the specific pH must be controlled as excessive acidity can protonate the hydroxylamine, rendering it non-nucleophilic. Common catalysts employed to facilitate this transformation include hydrochloric acid and pyridine. The versatility of oximes is significant, as they serve as intermediates in the synthesis of various other functional groups and heterocycles, including nitriles, amides (via the Beckmann rearrangement), and amines. scribd.com

Table 1: Key Factors in Oxime Formation

| Factor | Influence on the Reaction | Common Examples/Conditions |

|---|---|---|

| Mechanism | Nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water. | Formation of a tetrahedral intermediate. ic.ac.uk |

| Catalysis | Typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. | Hydrochloric acid (HCl), Pyridine. |

| pH | Crucial for reaction rate; optimal pH balances carbonyl activation and hydroxylamine nucleophilicity. | Generally acidic conditions are preferred. |

| Reactant Structure | Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. quora.com | Reaction of benzaldehyde (B42025) or cyclohexanone (B45756) with hydroxylamine. scribd.com |

| Applications of Oximes | Serve as intermediates for synthesizing nitriles, amides (Beckmann rearrangement), amines, and various heterocycles. scribd.com | Industrial synthesis of caprolactam. scribd.com |

Reactions with Nitriles for Amidoxime (B1450833) Synthesis

Hydroxylamine readily reacts with nitriles to form amidoximes, a reaction of significant industrial relevance. researchgate.netrsc.org The most common method involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group. nih.gov This reaction is typically carried out by heating a mixture of the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent. nih.gov The base is necessary to generate free hydroxylamine in situ. nih.gov

The reaction time and yield can vary significantly depending on the substrate, with reaction times ranging from one to 48 hours. nih.gov Aromatic nitriles generally provide higher yields of amidoximes compared to their aliphatic counterparts. nih.gov The use of an aqueous solution of hydroxylamine can sometimes be advantageous, as it may not require a base and can lead to shorter reaction times. nih.gov

A notable side reaction in amidoxime synthesis is the formation of amides, particularly with nitriles bearing strong electron-withdrawing groups. rsc.org This is believed to occur through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org Research has shown that using specific ionic liquids as solvents can suppress this side reaction, leading to a more selective and efficient synthesis of the desired amidoxime. researchgate.netrsc.org More recently, solvent-free methods using ultrasonic irradiation have been developed, offering high yields in shorter reaction times. nih.gov

Table 2: Synthesis of Amidoximes from Nitriles and Hydroxylamine

| Parameter | Description | Key Findings |

|---|---|---|

| General Method | Nucleophilic attack of hydroxylamine on the nitrile carbon. nih.gov | Often uses hydroxylamine hydrochloride with a base (e.g., Na2CO3) in an alcohol solvent. nih.gov |

| Reaction Conditions | Typically requires heating; reaction times vary from 1 to 48 hours. nih.gov | Aqueous hydroxylamine can shorten reaction times and eliminate the need for a base. nih.gov |

| Substrate Influence | Aromatic nitriles generally give higher yields than aliphatic nitriles. nih.gov | Electron-withdrawing groups on the nitrile can promote the formation of amide byproducts. rsc.org |

| Alternative Methods | Use of ionic liquids as solvents. researchgate.netrsc.org | Can increase selectivity and reduce reaction time. rsc.org |

| Green Chemistry Approach | Solvent-free synthesis under ultrasonic irradiation. nih.gov | Provides high yields (70-85%) in short reaction times. nih.gov |

Metal-Nitrenoid and Single Electron Transfer (SET) Mechanisms

Hydroxylamine and its derivatives are key precursors for generating highly reactive metal-nitrenoid intermediates, which are central to a variety of nitrogen-transfer reactions. acs.orgnih.gov These reactions often proceed through mechanisms involving either metal-nitrenoid transfer or single electron transfer (SET).

In many transition-metal-catalyzed reactions, a hydroxylamine derivative acts as both an "amino" group donor and an "oxidant". acs.org For instance, in iron-catalyzed aminofunctionalization of olefins, an Fe(II) catalyst reacts with a hydroxylamine-derived N-O reagent to generate iron-nitrogen intermediates. acs.org Spectroscopic and computational studies have identified these intermediates, which play a crucial role in the catalytic cycle and the cleavage of the N-O bond. acs.org

Photocatalysis offers an alternative pathway to generate these reactive species. nih.gov For example, a [Ru(bpy)₃]²⁺-sensitized photolysis of hydroxamates can generate a nitrene intermediate. Theoretical studies suggest that triplet-triplet energy transfer is the primary driving force for this process, rather than a single electron transfer mechanism. nih.gov In other systems, such as those involving rhodium-hydroxamate complexes, photochemical activation leads to N-O bond homolysis and a subsequent redox event to form an electrophilic Fischer-type Rh-acylnitrenoid intermediate. nih.gov This intermediate can then participate in C-H amidation and other bond-forming reactions. nih.gov The involvement of single electron transfer has also been proposed in the mechanism of copper-catalyzed benzylic C(sp³)-H amination, which likely proceeds via a radical mechanism. mdpi.com

Formation of Various Chemical Bonds (C-N, N-N, O-N, S-N, C-X)

Hydroxylamine and its O-substituted derivatives are exceptionally versatile reagents, facilitating the formation of a wide array of chemical bonds, including C-N, N-N, O-N, S-N, and C-X bonds. nih.gov The reactivity stems from the labile N-O bond, which can be cleaved to generate electrophilic or nucleophilic nitrogen species, as well as radical intermediates. mdpi.com

C-N Bond Formation: Hydroxylamine-derived reagents are widely used as electrophilic aminating agents. nih.gov They enable the direct formation of C-N bonds through reactions like intramolecular aryl C-H amination and dearomatization reactions, providing access to complex nitrogen-containing heterocycles. acs.org For example, O-Ts activated N-Boc hydroxylamines can be deprotected in situ to generate a potent electrophilic aminating agent capable of these transformations without a metal catalyst. acs.org Furthermore, biocatalytic systems using laccases or peroxidases can oxidize acylated hydroxylamines to generate reactive nitroso species, which then undergo ene-type reactions to form C-N bonds via allylic C-H activation. wiley.com

N-N Bond Formation: The synthesis of hydrazine (B178648) linkages, or N-N bonds, can be achieved using hydroxylamine derivatives. One key strategy involves the cyclization of an oxime derived from hydroxylamine-O-sulfonic acid. nih.gov In certain biotransformations, the formation of an O-acylhydroxylamine intermediate followed by rearrangement is a proposed mechanism for N-N bond formation. researchgate.net Rhodium-catalyzed reactions with hydroxylamine precursors can also lead to the formation of N-N bonds. nih.gov

O-N Bond Formation: The direct synthesis of N,N,O-trisubstituted hydroxylamines can be accomplished via N-O bond formation. acs.org One method involves the reaction of in situ generated magnesium amides with alcohol-derived peroxyesters in an SN2-like reaction. mdpi.com Another approach is the palladium-catalyzed C-O cross-coupling of O-acyl hydroxylamines with alkyl electrophiles, which proceeds with high chemoselectivity, preserving the fragile N-O bond. acs.org

S-N Bond Formation: O-Substituted hydroxylamine reagents are effective for creating S-N bonds. nih.gov A notable application is the iron-catalyzed transformation of thiols (-SH) directly to unprotected sulfinamides (-SONH₂). nih.gov This reaction forms both an S=O and an S-N bond in a single step, using a hydroxylamine-derived reagent as a dual oxidant and amino group source under mild conditions. nih.govresearchgate.net

C-X Bond Formation: N-functionalized hydroxylamine reagents can serve as precursors for the in situ generation of imines. These imines can then undergo nucleophilic addition with various feedstocks to construct C-C, C-N, C-O, and C-S bonds. nih.gov Additionally, novel alkene difunctionalization processes using N-halogenated O-activated hydroxylamines can directly yield products with new C-N and C-X (where X is a halogen) bonds without the need for a catalyst. chemrxiv.org

Table 3: Bond Formation Reactions Involving Hydroxylamine Derivatives

| Bond Type | Reaction Description | Key Reagents/Catalysts |

|---|---|---|

| C-N | Electrophilic amination of C-H bonds and dearomatization. acs.org | O-Substituted hydroxylamines, nih.gov Transition metal catalysts (Rh, Pd, Fe). acs.orgmdpi.comacs.org |

| N-N | Cyclization of oxime derivatives and rearrangement of O-acyl intermediates. nih.govresearchgate.net | Hydroxylamine-O-sulfonic acid, nih.gov Rhodium catalysts. nih.gov |

| O-N | Nucleophilic attack of amides on peroxyesters or Pd-catalyzed cross-coupling. mdpi.comacs.org | Magnesium amides, mdpi.com Palladium catalysts. acs.org |

| S-N | Direct conversion of thiols to sulfinamides. nih.gov | Iron catalysts, Hydroxylamine-derived reagents. nih.govresearchgate.net |

| C-X | In situ imine generation followed by nucleophilic addition; direct halo-hydroxylamination of olefins. nih.govchemrxiv.org | N-functionalized hydroxylamines, nih.gov N-halogenated O-activated hydroxylamines. chemrxiv.org |

Systematic Investigation of N Hydroxy Derivatives and Structural Analogues

N-Hydroxyamino Acids and Their Peptide Conjugates

N-hydroxyamino acids are derivatives of amino acids where a hydroxyl group is attached to the nitrogen atom of the amino group. While free N-hydroxyamino acids are rarely found in nature, they are integral components of naturally occurring hydroxamic acids, from which they can be isolated by hydrolysis. cdnsciencepub.com The most commonly isolated N-hydroxyamino acids are ω-N-hydroxyamino acids like ε-N-hydroxylysine and δ-N-hydroxyornithine. cdnsciencepub.com In contrast, α-N-hydroxyamino acids are less common, with examples including N-hydroxyglycine, α-N-hydroxytyrosine, α-N-hydroxyalanine, α-N-hydroxyisoleucine, α-N-hydroxyleucine, and N-hydroxyaspartic acid, which have been identified in various natural products. cdnsciencepub.com

The synthesis of α-N-hydroxyamino acids has been approached through several experimental methods. cdnsciencepub.comacs.org One notable strategy involves the use of a benzyl (B1604629) group to protect the hydroxylamine (B1172632) moiety during synthesis. cdnsciencepub.com For instance, the synthesis of N-hydroxyaspartic acid derivatives was accomplished using N-benzyloxyaspartic acid esters as the starting material. cdnsciencepub.com The development of synthetic routes for cyclic N-hydroxyamino acids, such as 1-hydroxy-L-proline, has also been a subject of research. nih.gov

Peptide conjugates of N-hydroxyamino acids are of significant interest due to their biological activities. The N-amino modification in these peptides influences the conformation and isomerization of amide bonds and enhances resistance to proteolytic degradation. nd.edu The synthesis of N-hydroxy dipeptides can be achieved by the reduction of corresponding oximes, with the resulting diastereomers being separable by chromatography. researchgate.net These dipeptides can then be coupled with other amino acids without needing to protect the hydroxyl group, leading to the formation of N-hydroxy tripeptides. researchgate.net

The incorporation of N-hydroxyamino acids into peptides can lead to compounds with potential therapeutic applications. For example, the synthesis of N-[S-(L-α-aminoadipyl)-L-cysteinyl]-N-hydroxy-D-valine has been explored. ru.nl Furthermore, N-hydroxy peptides can serve as substrates for the synthesis of complex natural products. nd.edu

Table 1: Examples of Naturally Occurring α-N-Hydroxyamino Acids and Their Sources

| α-N-Hydroxyamino Acid | Natural Product Source |

| N-Hydroxyglycine | Hadacidin cdnsciencepub.com |

| α-N-Hydroxytyrosine | Mycelianamide cdnsciencepub.com |

| α-N-Hydroxyalanine | Mycelianamide cdnsciencepub.com |

| α-N-Hydroxyisoleucine | Aspergillic acid cdnsciencepub.com |

| α-N-Hydroxyleucine | Pulcherrimin cdnsciencepub.com |

| N-Hydroxyaspartic acid | Peptide hydroxamates from Corynebacterium kutscheri and Mycobacterium avium cdnsciencepub.com |

N-Hydroxycarbamate Compounds

N-hydroxycarbamates, also known as N-hydroxyurethanes, are organic compounds characterized by the R-O-CO-NHOH functional group. Their synthesis and reactivity have been a subject of chemical research. A common synthetic route involves the reaction of hydroxylamine or its derivatives with alkyl chloroformates in an alkaline medium. scispace.comrsc.org This reaction can lead to the formation of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines. scispace.comrsc.org For example, N-phenylhydroxylamine reacts with one equivalent of ethyl chloroformate to produce N-hydroxy-N-phenylurethane. scispace.comrsc.org

The stability and reactivity of N-hydroxycarbamates are influenced by their substitution pattern. N-monosubstituted carbamates are generally the most susceptible to chemical hydrolysis. acs.org The hydrolysis of these compounds has been studied, and there is no evidence to suggest a Lossen-type rearrangement during either acidic or alkaline hydrolysis. scispace.comrsc.org

In medicinal chemistry, the carbamate (B1207046) group is a widely used functional group in drug design due to its chemical stability and ability to act as a peptide bond surrogate. acs.org N-hydroxycarbamates have been investigated for their biological activities. For instance, a series of N-hydroxycarbamates containing a histamine (B1213489) H1 receptor antagonist pharmacophore were synthesized and shown to possess both histaminergic binding and 5-lipoxygenase inhibiting activities. researchgate.net

A notable example is tert-butyl N-hydroxycarbamate, which serves as a versatile building block in organic synthesis. smolecule.commdpi.com It is used in the preparation of aziridines and as a precursor for various hydroxylamine derivatives. vulcanchem.comchemicalbook.com Its synthesis can be achieved by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base. smolecule.comchemicalbook.com

Table 2: Synthesis and Reactions of N-Hydroxycarbamates

| Reactants | Product(s) | Key Findings |

| Hydroxylamine, Alkyl chloroformates | N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines | Successive formation of substituted hydroxylamines in alkaline media. scispace.comrsc.org |

| N-Phenylhydroxylamine, Ethyl chloroformate | N-Hydroxy-N-phenylurethane | Formation with one equivalent of the chloroformate. scispace.comrsc.org |

| Hydroxylamine hydrochloride, Ethyl chloroformate | Product that converts to hydroxyurethane | Intermediate formation observed. scispace.comrsc.org |

| Alkyl N-hydroxycarbamates, Hydroxyurea | O-xanthydryl derivatives | Derivative formation. scispace.comrsc.org |

| N-hydroxycarbamates, Dipotassium tetracyanonickelate(II) | Dipotassium tricyanonitrosylnickelate(II) | Reaction with a nickel complex. scispace.comrsc.org |

N-Hydroxyamidoximes and Related Amidines

N-hydroxyamidoximes are a class of organic compounds that have been the subject of detailed chemical investigation, focusing on their structure, synthesis, reactivity, and biological applications. researchgate.net One method for synthesizing N-hydroxyamidoximes involves the reaction of di-(benzotriazol-1-yl)imines with hydroxylamine in the presence of triethylamine, which can produce moderate to high yields. researchgate.net

Structurally, N-hydroxyamidoximes can exist in tautomeric forms. For example, 2-phenyl-4-benzyloxy-amidoxime in DMSO exists in two tautomeric forms, and methylation of the hydroxyl group leads to a more stable compound. researchgate.net

Related to N-hydroxyamidoximes are N-hydroxyguanidines and N-hydroxyamidines. The synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines has been explored. acs.org The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines has been compiled, highlighting their preparative methods and reactivity. researchgate.net

N-Hydroxyl-Containing Heterocyclic Systems

Heterocyclic compounds containing an N-hydroxyl group are a class of molecules that have been relatively underexplored in medicinal chemistry, despite their potential as therapeutic agents. nih.govnih.gov While N-O single bonds are often considered "structural alerts" in drug design due to the potential for metabolic activation to reactive species, this concern is primarily associated with acyclic N-hydroxy compounds. nih.govnih.gov When the N-hydroxy group is part of a cyclic, particularly an aromatic heterocyclic system, the metabolic behavior is expected to be different and potentially less problematic. nih.govnih.gov

Recent research has focused on developing sustainable synthetic methods for this class of compounds. One such method is electro-organic synthesis, which provides a selective and scalable route to novel N-hydroxy heterocycles. mpg.dechemeurope.com For example, the electrochemical conversion of nitro groups has been used to access previously understudied N-hydroxy derivatives of benzo[e]-1,2,4-thiadiazine-1,1-dioxides, a structural motif found in several pharmaceuticals. mpg.dechemeurope.com This approach avoids the use of large amounts of chemical reductants or scarce metals. mpg.dechemeurope.com

The stability and unique characteristics of the N-O bond in these heterocyclic systems make them interesting for pharmaceutical research. mpg.dechemeurope.com These compounds can also be major metabolites of existing drugs, and studying them could provide insights into drug metabolism and efficacy. mpg.dechemeurope.com A convenient approach for synthesizing polysubstituted pyrazoles and isoxazoles involves the reaction of 3-acyl-4,5-dihydrofurans with hydroxylamine. rsc.org

Table 3: Classes of Bioactive N-Hydroxy-Containing Heterocycles

| Heterocycle Class | Ring Size |

| Five-membered heterocycles | 5 |

| Six-membered heterocycles | 6 |

Hydroxamic Acids as N-Acyl Derivatives of N-Hydroxyamino Acids

Hydroxamic acids are a significant class of organic compounds with the general structure R-CO-NHOH or R-CO-NR'OH. mdpi.com They are considered N-acyl derivatives of N-hydroxyamino acids. cdnsciencepub.comru.nl Many naturally occurring hydroxamic acids have been isolated and their biological activities investigated. mdpi.com For example, aspergillic acid and actinonin (B1664364) are naturally occurring hydroxamic acids with antibiotic properties. mdpi.com

The synthesis of hydroxamic acids can be achieved through various methods, including the acylation of hydroxylamine or its derivatives. fortunejournals.comeurjchem.com A common and efficient method involves the reaction of a carboxylic acid with ethyl chloroformate and N-methylmorpholine, followed by the addition of hydroxylamine, which can result in near-quantitative yields. eurjchem.com Other synthetic strategies include the direct conversion of nitroalkanes, or the reaction of esters, anhydrides, or acyl chlorides with hydroxylamine. eurjchem.com

Hydroxamic acids exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. mdpi.comfortunejournals.com This bioactivity is often linked to their ability to chelate metal ions, particularly iron, which allows them to interact with and inhibit various metal-containing enzymes such as matrix metalloproteinases, urease, and histone deacetylases. mdpi.comfortunejournals.comeurjchem.com The hydroxamate group is considered a key pharmacophore responsible for these biological effects. eurjchem.com

Several hydroxamic acid derivatives have been developed as therapeutic agents. For instance, Suberoylanilide Hydroxamic Acid (SAHA) is approved for the treatment of cutaneous T-cell lymphoma. eurjchem.com

Table 4: Biological Activities of Hydroxamic Acids

| Biological Activity | Enzyme/Target Interaction |

| Antibacterial | Inhibition of metal-containing enzymes mdpi.comfortunejournals.com |

| Antifungal | Inhibition of metal-containing enzymes mdpi.comfortunejournals.comtandfonline.com |

| Antitumor | Inhibition of histone deacetylases (HDACs), matrix metalloproteinases mdpi.comfortunejournals.comeurjchem.com |

| Anti-inflammatory | Inhibition of enzymes like 5-lipoxygenase researchgate.netfortunejournals.com |

| Iron Chelators | Binding to iron, relevant in microbial siderophores fortunejournals.com |

Nucleoside and Oligonucleotide N-Hydroxy Analogues

N-hydroxy analogues of nucleosides and oligonucleotides are synthetic modifications of the natural building blocks of DNA and RNA. These analogues are of interest in medicinal chemistry as potential antiviral or antimitotic agents. tandfonline.com Non-glycosidic nucleoside analogues, where the sugar moiety is replaced by a different scaffold, have shown clinical utility. tandfonline.com

One approach to designing N-hydroxy nucleoside analogues involves incorporating two hydroxyl functions in a relationship that mimics the 3'- and 5'-hydroxyl groups of the natural 2-deoxyribose sugar. tandfonline.com For example, 4-hydroxy-3-(hydroxymethyl)butyl derivatives of nucleobases have been synthesized. tandfonline.com These structures can be phosphorylated or linked via phosphodiester bridges to form nucleotide analogues or novel nucleic acid models. tandfonline.com

The synthesis of these analogues often involves the preparation of a common precursor that can be elaborated to the desired pyrimidine (B1678525) or purine (B94841) derivative. tandfonline.com For instance, 2-(hydroxymethyl)-4-aminobutanol can serve as a precursor for various nucleoside analogues. tandfonline.com

Another area of investigation is the development of radiosensitizing agents. A 2-nitroimidazole (B3424786) nucleoside analogue with a methoxyglycerol moiety, RP-170, has been synthesized and shown to be an effective hypoxic cell sensitizer, comparable to misonidazole (B1676599) and etanidazole. nih.gov

The synthesis of carboacyclic nucleoside analogues has also been reported. For example, 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine and its guanine (B1146940) counterpart have been synthesized and tested for antiviral activity. nih.gov

Multifunctional Hydroxylamine Architectures

Multifunctional hydroxylamines are versatile building blocks in organic synthesis, enabling the construction of complex nitrogen-containing molecules. chemrxiv.org A novel class of these compounds, N-haloalkyl O-activated hydroxylamines, can be synthesized through the difunctionalization of alkenes. chemrxiv.org This process involves the reaction of anomeric amides, such as N-halogenated O-activated hydroxylamines, with olefins without the need for catalysts or additives. chemrxiv.org

These multifunctional hydroxylamine architectures, containing both an alkyl halide and an O-activated hydroxylamine moiety, can be used as electrophilic aminating reagents. chemrxiv.org They are effective for synthesizing structurally complex N-unprotected secondary amines and N-heterocycles. chemrxiv.org The reaction works with both activated and unactivated alkenes, including cyclic and acyclic olefins, dienes, and enynes, with high atom economy. chemrxiv.org

In the field of materials science, multifunctional hydroxylamines have been used to modify the interfaces in perovskite solar cells. These hydroxylamine salts can coordinate with different components of the perovskite, which helps in regulating crystallization and passivating defects. researchgate.net This leads to improved quality of the perovskite films, reduced trap densities, and enhanced efficiency and stability of the solar cells. researchgate.net For instance, the use of a multifunctional additive, N-Cbz-hydroxylamine, has been shown to passivate defects by forming hydrogen bonds and chemical linkages with the perovskite components. rsc.org

Poly(β-hydroxyl amine)s are another example of multifunctional hydroxylamine architectures. They can be synthesized through the catalyst-free, atom-economical polymerization of amines and epoxides. mdpi.com These polymers possess abundant hydroxyl groups, which can participate in hydrogen bonding, leading to the formation of supramolecular elastomers with tunable mechanical properties and self-healing capabilities. mdpi.com

Catalytic Applications and Mechanistic Insights of N Hydroxy Compounds

N-Oxyl Radical Catalysis (e.g., Phthalimide-N-oxyl (PINO) from N-Hydroxyphthalimide (NHPI))

N-hydroxyphthalimide (NHPI) serves as a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, a key intermediate in many catalytic processes. nih.govtandfonline.com The generation of PINO is a critical step and can be initiated by co-catalysts, including transition metal salts or via metal-free activation methods. nih.govpolimi.it The reactivity of NHPI and the PINO radical is linked to the O-H bond dissociation energy of NHPI, which is estimated to be 88.1 kcal/mol. nih.gov This value allows the PINO radical to abstract hydrogen atoms from a wide array of organic substrates. nih.govpolimi.it

Role in Aerobic Oxidation Reactions

N-oxyl radicals derived from N-hydroxy compounds are highly effective catalysts for aerobic oxidation reactions. nih.govmagtech.com.cn The catalytic cycle, in the case of NHPI, involves the formation of the PINO radical. polimi.it This radical then abstracts a hydrogen atom from a C-H bond of the organic substrate, regenerating NHPI and forming a carbon-centered radical. polimi.it This carbon radical reacts with molecular oxygen to produce a peroxyl radical, which is subsequently trapped by NHPI to yield a hydroperoxide and another PINO radical, thus propagating the chain reaction. polimi.it

This catalytic system has been successfully applied to the oxidation of a diverse range of organic compounds, including alkanes, alcohols, and alkyl aromatics. polimi.itresearchgate.net For instance, the combination of NHPI with a transition metal co-catalyst, such as a cobalt salt, facilitates the aerobic oxidation of adamantane (B196018) to adamantanols with high conversion rates. polimi.it Similarly, this system can be used for the oxidation of toluene (B28343) to benzoic acid. magtech.com.cnnih.gov The choice of solvent can significantly influence the reaction's selectivity; for example, using hexafluoroisopropanol as a solvent in the NHPI-catalyzed aerobic oxidation of toluene can selectively enhance the production of benzaldehyde (B42025). nih.gov

A metal-free approach for generating PINO radicals involves a photoinduced proton-coupled electron transfer process using donor-substituted aromatic ketones. acs.org This method has proven effective for the aerobic oxidation of olefins and lignin (B12514952) model compounds. acs.org

Table 1: Examples of NHPI-Catalyzed Aerobic Oxidation Reactions

| Substrate | Co-catalyst/Promoter | Product | Key Findings | Reference |

|---|---|---|---|---|

| Adamantane | Co(acac)₂, Co(OAc)₂, VO(acac)₂, V₂O₅ | Adamantanols | >90% conversion, selectivity dependent on co-catalyst. polimi.it | polimi.it |

| Toluene | Co(II) salts | Benzoic Acid | Effective oxidation to the corresponding carboxylic acid. magtech.com.cnnih.gov | magtech.com.cnnih.gov |

| Toluene | None (in hexafluoroisopropanol) | Benzaldehyde | Solvent choice significantly impacts selectivity. nih.gov | nih.gov |

| β-Isophorone | None | Ketoisophorone | Theoretical calculations show β-IP is more favorably activated than α-IP. rsc.org | rsc.org |

Catalytic C-H Functionalization Processes

The ability of the PINO radical to act as a potent hydrogen atom transfer (HAT) agent makes it a valuable catalyst for C-H functionalization reactions. scilit.comnsf.gov This allows for the direct conversion of C-H bonds into other functional groups, a highly sought-after transformation in organic synthesis. chem-station.com

The catalytic system often involves the generation of the PINO radical from NHPI, which then abstracts a hydrogen atom from a C(sp³)–H bond to form a carbon-centered radical. chem-station.comnih.gov This radical can then be trapped by various reagents to introduce new functionality. For example, in the presence of a dialkyl azodicarboxylate, the carbon radical can be trapped to form C(sp³)–N bonds, leading to hydrazine (B178648) derivatives. nih.govchem-station.com This method is applicable to the functionalization of benzylic, propargylic, and aliphatic C-H bonds. chem-station.com

Furthermore, combining NHPI with a copper(II) acetate (B1210297) catalyst and Selectfluor enables the PINOylation of C(sp³)–H bonds, where the carbon-centered radical couples with the PINO radical. nih.gov While the precise mechanism is still under investigation, it is believed that the copper catalyst plays a role in generating the active HAT species. nih.gov

The self-decay of the PINO radical is a limiting factor in these processes. scilit.comresearchgate.net Research has shown that PINO decay can proceed through at least two pathways: "trimerization" at high concentrations and medium oxidation at low concentrations. scilit.com Understanding these decay pathways is crucial for optimizing the efficiency of NHPI-catalyzed reactions. scilit.comacs.org

Transition Metal-Catalyzed Transformations Utilizing N-Hydroxylamines

N-Hydroxylamine derivatives are versatile reagents in transition metal-catalyzed reactions, enabling the formation of important chemical bonds under mild conditions. nih.govrsc.org

Amination Reactions (e.g., Alkenes, Arenes, Sulfur Compounds)

Transition metal catalysis in conjunction with hydroxylamine-derived reagents has become a powerful tool for amination reactions. nih.govrsc.org These methods often allow for the direct introduction of unprotected amino groups, improving step- and atom-economy by avoiding protection-deprotection sequences. nih.gov

For the amination of arenes, both noble and earth-abundant metals have been employed. nih.govrsc.org For instance, rhodium(III) has been used to catalyze the C-H amination of arenes with hydroxylamine-derived reagents. rsc.org Iron-catalyzed amination of (hetero)arenes has also been developed, proceeding through a radical pathway. nih.govrsc.org In some cases, metal-catalyzed homolysis of the N-O bond in hydroxylamine (B1172632) reagents generates an electrophilic aminium radical, which then reacts with the arene. researchgate.net

In the realm of alkene amination, iron(II) dichloride combined with a diiminopyridine ligand has been shown to effectively catalyze the hydroamination of vinylarenes using hydroxylamine esters as the nitrogen source. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Amination with N-Hydroxylamines

| Substrate Type | Metal Catalyst | Aminating Reagent | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Arenes | Rh(III) | N-Boc-protected hydroxylamine derivative | Arylamines | Directed C-H amination. rsc.org | rsc.org |

| (Hetero)arenes | Ferrocene | N-succinimidyl perester | Imidated (hetero)arenes | Radical pathway, requires deprotection. nih.govrsc.org | nih.govrsc.org |

| Arenes | TiCl₃ | Hydroxylamine | Anilines | Proceeds via aminyl radical formation. researchgate.net | researchgate.net |

Aziridination of Olefins

Aziridines are valuable synthetic intermediates, and their synthesis via the transition metal-catalyzed aziridination of olefins using hydroxylamine derivatives has been an area of active research. rhhz.net These reactions often proceed through the formation of a metal-nitrenoid intermediate which then adds to the alkene. rhhz.net

Rhodium(II) catalysts have been particularly effective in this transformation. rhhz.netresearchgate.net For example, Rh(II)-catalyzed intramolecular aziridination of allylic N-tosyloxycarbamates has been reported. rhhz.net More recently, a Rh(II)-catalyzed direct and stereospecific N-H and N-alkyl aziridination of unactivated olefins was developed using hydroxylamine-O-sulfonic acids as inexpensive and readily available aminating agents. researchgate.net This method is scalable and tolerant of a wide range of functional groups. researchgate.netchemrxiv.org

A planar chiral rhodium indenyl catalyst has also been developed for the enantioselective aziridination of unactivated terminal alkenes. acs.org Computational studies suggest the reaction proceeds through an amide intermediate, with the olefin insertion step being both rate- and enantio-determining. acs.org

Hydrogenation of Oximes to Amines and Hydroxylamines

The catalytic hydrogenation of oximes presents a direct route to amines and hydroxylamines. However, achieving selectivity for the hydroxylamine product is challenging due to the lability of the N-O bond. nature.com

Significant progress has been made using iridium-based catalysts. dicp.ac.cnresearchgate.net Cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes have been shown to be uniquely efficient for the homogeneous hydrogenation of oximes to hydroxylamines. dicp.ac.cn These reactions are often performed under acidic conditions, with an acid like methanesulfonic acid being crucial for activating the oxime substrate and preventing catalyst poisoning by the hydroxylamine product. dicp.ac.cn DFT mechanistic studies have indicated that the reaction can proceed via either a direct or an anion-assisted hydride transfer, which is the chirality-determining step in asymmetric versions. nih.gov

More recently, nickel-catalyzed asymmetric hydrogenation of oximes to chiral hydroxylamines has been achieved with excellent enantioselectivity. nature.com This breakthrough addresses the long-standing challenge of controlling both reactivity and selectivity in the hydrogenation of oximes. nature.combohrium.com

Table 3: Compound Names

| Compound Name |

|---|

| N-Hydroxyphthalimide |

| Phthalimide-N-oxyl |

| Adamantane |

| Adamantanol |

| Toluene |

| Benzoic acid |

| Benzaldehyde |

| Hexafluoroisopropanol |

| β-Isophorone |

| Ketoisophorone |

| α-Isophorone |

| 4,4′-bis(diphenylamino)benzophenone |

| Dialkyl azodicarboxylate |

| Copper(II) acetate |

| Selectfluor |

| Rhodium(III) |

| Ferrocene |

| N-succinimidyl perester |

| Titanium(III) chloride |

| Iron(II) dichloride |

| Hydroxylamine-O-sulfonic acid |

| Methanesulfonic acid |

| Nickel |

| Iridium(III) |

| Cobalt(II) acetate |

| Vanadyl acetylacetonate |

| Vanadium(V) oxide |

| Cobalt(II) acetylacetonate |

| N-Boc-protected hydroxylamine |

| Allylic N-tosyloxycarbamates |

| Vinylarenes |

Organocatalytic Applications

N-hydroxy compounds, particularly N-hydroxyimides, have emerged as a significant class of organocatalysts, primarily for facilitating free-radical processes. nih.gov Their utility stems from the in-situ generation of highly reactive N-oxyl radicals, which are potent species for hydrogen atom transfer (HAT) reactions. beilstein-journals.org This approach offers a metal-free alternative for a variety of selective oxidative transformations, aligning with the principles of green chemistry. nih.govbeilstein-journals.org

The most extensively studied organocatalyst in this family is N-hydroxyphthalimide (NHPI). beilstein-journals.org It serves as a precursor to the phthalimide N-oxyl (PINO) radical, the key catalytic species responsible for initiating radical chain reactions. nih.govbeilstein-journals.org The general mechanism for NHPI-catalyzed aerobic oxidation involves the formation of the PINO radical, which then abstracts a hydrogen atom from an organic substrate. polimi.itnih.gov This step regenerates NHPI and produces a carbon-centered radical, which subsequently reacts with molecular oxygen to form a peroxyl radical. polimi.it The peroxyl radical is then trapped by another molecule of NHPI to yield the corresponding hydroperoxide and a new PINO radical, thus propagating the catalytic cycle. polimi.it

The versatility of NHPI as an organocatalyst has been demonstrated in the selective oxidation of a wide array of organic compounds, including alkanes, alkyl aromatics, alcohols, and silanes. polimi.itpolimi.it While often used with transition-metal co-catalysts, significant research has focused on developing entirely metal-free systems. nih.gov These protocols may involve non-metal initiators or co-catalysts like aldehydes or quinones to facilitate the initial formation of the PINO radical. nih.govbeilstein-journals.org

Table 1: Examples of NHPI-Catalyzed Organocatalytic Oxidations This table is interactive. You can sort and filter the data.

| Substrate | Co-catalyst/Initiator | Solvent | Temperature (°C) | Product | Research Finding | Source(s) |

|---|---|---|---|---|---|---|

| Cyclohexane | 4-lauryloxycarbonyl-N-hydroxyphthalimide (lipophilic NHPI) | Neat (no solvent) | 80 | Cyclohexyl hydroperoxide | Use of a lipophilic NHPI derivative allows the reaction to proceed without a polar co-solvent, improving process economy. | polimi.it |

| Ethylbenzene | Xanthone (B1684191) / TMAC | Acetonitrile | 60 | Acetophenone | A photoredox system using xanthone can activate NHPI under visible light for the aerobic oxidation of ethylbenzene. | beilstein-journals.org |

| α-Isophorone | Anthraquinone (AQ) | Neat (no solvent) | 100 | Ketoisophorone | The NHPI/AQ system provides a metal-free and solvent-free method for oxidizing α-isophorone, preventing substrate isomerization. | beilstein-journals.org |

| Various Silanes | Covalent Organic Framework (COF-NHPI) | Toluene | 80 | Silanols | Embedding NHPI sites into a covalent organic framework creates a heterogeneous, metal-free, and recyclable catalyst for the highly selective oxidation of silanes. | rsc.org |